2-Chloroethyl methanesulfonate

Experimental cancer chemotherapy P388 leukemia 2-haloethyl sulfonates

2-Chloroethyl methanesulfonate (CAS 3570-58-9) is the prototype 2-haloethyl sulfonate alkylating agent in experimental cancer chemotherapy. This compound functions as a DNA chloroethylating agent that induces the formation of DNA interstrand cross-links through alkylation at the O⁶-position of guanine residues.

Molecular Formula C3H7ClO3S
Molecular Weight 158.60 g/mol
CAS No. 3570-58-9
Cat. No. B1206619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloroethyl methanesulfonate
CAS3570-58-9
Synonyms2-chloroethyl methanesulfonate
2CIEMS
Molecular FormulaC3H7ClO3S
Molecular Weight158.60 g/mol
Structural Identifiers
SMILESCS(=O)(=O)OCCCl
InChIInChI=1S/C3H7ClO3S/c1-8(5,6)7-3-2-4/h2-3H2,1H3
InChIKeyFMMYTRQXHORTCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloroethyl Methanesulfonate (3570-58-9) Procurement Guide: Prototype Alkylating Agent with Defined Comparative Performance Profile


2-Chloroethyl methanesulfonate (CAS 3570-58-9) is the prototype 2-haloethyl sulfonate alkylating agent in experimental cancer chemotherapy [1]. This compound functions as a DNA chloroethylating agent that induces the formation of DNA interstrand cross-links through alkylation at the O⁶-position of guanine residues [2]. Its simpler chemical structure relative to nitrosourea-based chloroethylating agents predicts the absence of hydroxyethyl byproduct formation, a significant mechanistic differentiator [3]. The compound exhibits a well-characterized toxicological profile, with reported acute toxicity values of 135 mg/kg (rat, intraperitoneal LD₅₀) and 143 mg/kg (rat, intravenous LD₅₀) .

Why Generic Substitution Fails for 2-Chloroethyl Methanesulfonate: Differentiated Alkylation Chemistry and Repair Susceptibility


2-Chloroethyl methanesulfonate cannot be considered interchangeable with other 2-chloroethyl sulfonates or chloroethylating agents without risking substantial alterations in experimental outcomes. Comparative studies demonstrate that even structurally related 2-chloroethyl sulfonates exhibit wide variation in antineoplastic efficacy, ranging from inactive to highly active in P388 leukemia models [1]. Critically, the kinetics of DNA cross-link formation and the susceptibility of these cross-links to repair by O⁶-alkylguanine-DNA alkyltransferase differ quantitatively between 2-chloroethyl methanesulfonate and clinically established agents such as 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) [2]. Furthermore, the differential cytotoxicity observed between Mer⁺ and Mer⁻ cell lines is compound-specific and not uniformly transferable across the chloroethylating agent class [3]. These documented quantitative differences in mechanism, potency, and repair susceptibility establish that generic substitution would invalidate cross-study comparisons and undermine experimental reproducibility.

2-Chloroethyl Methanesulfonate Quantitative Evidence: Direct Comparative Data Against Key Analogs


Antineoplastic Activity in P388 Leukemia: 2-Chloroethyl Methanesulfonate as Prototype Benchmark

In a systematic evaluation of 2-chloroethyl sulfonates against P388 leukemia in mice, 2-chloroethyl methanesulfonate served as the prototype benchmark. While several substituted analogs demonstrated antineoplastic activity 'much superior' to that of this prototype, the compound established the baseline for activity comparisons within this class [1]. The chloromethanesulfonate analog achieved a T/C value of 218% in the P388 leukemia model, demonstrating that structural modifications yield quantifiably different efficacy [1]. This positioning as the class prototype makes 2-chloroethyl methanesulfonate uniquely valuable as a reference standard in structure-activity relationship studies and as a calibration point for evaluating novel 2-haloethyl sulfonates.

Experimental cancer chemotherapy P388 leukemia 2-haloethyl sulfonates

DNA Cross-Link Formation Kinetics: Quantitative Differences Between 2-Chloroethyl Methanesulfonate and BCNU

Direct head-to-head comparison between 2-chloroethyl methanesulfonate and 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) revealed that both agents continued to form DNA interstrand cross-links for over 8 hours after drug removal, indicating stable cross-link precursors [1]. However, the study documented 'quantitative differences in the rates of cross-link formation and in the amounts of O⁶-alkylguanine-DNA alkyltransferase required to suppress cross-link formation' between the two agents [1]. These differences establish that despite sharing a common chloroethylating mechanism, the kinetics of DNA damage induction and the susceptibility to repair enzyme suppression are compound-specific and not class-predictable.

DNA interstrand cross-links Alkylating agents Repair enzyme susceptibility

Differential Cytotoxicity in Mer⁺ vs Mer⁻ Cell Lines: 5-Fold Dose Modification Factor

In comparative studies using human cell lines with differing DNA repair capacities, 2-chloroethyl methanesulfonate (reported as ClEtSoSo) exhibited a dose modification factor of 5 between O⁶-alkylguanine-DNA alkyltransferase-deficient (Mer⁻) VA-13 cells and repair-proficient (Mer⁺) IMR-90 cells [1]. This differential cytotoxicity was similar to that produced by noncarbamoylating chloroethylnitrosoureas and 'significantly larger' than that produced by carbamoylating chloroethylnitrosoureas [1]. In separate studies with colon carcinoma cell lines, ClEtSoSo was more toxic to BE (Mer⁻) cells than to HT-29 (Mer⁺) cells, with sensitivity paralleling the induction of DNA interstrand cross-links [2].

O⁶-alkylguanine-DNA alkyltransferase Differential cytotoxicity Mer phenotype

DNA Alkylation Specificity: Absence of Hydroxyethyl Byproducts Compared to Nitrosoureas

2-Chloroethyl methanesulfonate was evaluated as a chloroethylating agent specifically because 'its simpler chemistry suggests that it will not generate the hydroxyethyl products which are produced by chloroethylnitrosoureas (CIEtNUs)' [1]. Subsequent analysis confirmed that ClEtSoSo 'was found to be more specific in its reaction with DNA in that it produced less variety of products than the nitrosourea, with no apparent generation of hydroxyethyl products, which are major side reactions of the CIEtNu's' [2]. This cleaner alkylation profile is a direct consequence of structural differences between the sulfonate ester and nitrosourea chemical classes.

DNA alkylation Chloroethylating agents Chemical specificity

Comparative Antitumor Activity Across Sulfonate Class: 2-Chloroethyl Methanesulfonate as Activity Threshold

Within the class of 2-chloroethyl sulfonates, 2-chloroethyl methanesulfonate defines a clear activity threshold: substituted methanesulfonates displayed significant activity against P388 leukemia in mice, whereas 'none of the arenesulfonates were active in this test' [1]. This establishes a critical structural requirement for antineoplastic activity within this class—the methanesulfonate core—with aromatic substitution completely abolishing detectable activity. For researchers developing novel alkylating agents, this compound represents the minimal active pharmacophore against which structural modifications should be benchmarked.

Structure-activity relationship P388 leukemia Alkyl sulfonates

Validated Application Scenarios for 2-Chloroethyl Methanesulfonate Based on Quantitative Differentiation Evidence


Reference Standard for Structure-Activity Relationship Studies in 2-Haloethyl Sulfonate Development

As the documented prototype 2-haloethyl sulfonate in experimental cancer chemotherapy, 2-chloroethyl methanesulfonate serves as an essential baseline reference for structure-activity relationship (SAR) studies [1]. Researchers synthesizing and evaluating novel 2-chloroethyl sulfonates can use this compound to calibrate assay sensitivity and establish activity thresholds, given that substituted methanesulfonates demonstrate activity while arenesulfonates are uniformly inactive [1]. The chloromethanesulfonate analog's T/C of 218% provides a quantitative benchmark for assessing relative potency of new derivatives [1].

Mechanistic Studies of DNA Cross-Link Repair Kinetics Requiring Defined Alkylation Chemistry

For studies investigating the kinetics of DNA interstrand cross-link formation and repair enzyme susceptibility, 2-chloroethyl methanesulfonate offers defined chemistry that avoids the confounding hydroxyethyl byproducts characteristic of nitrosourea-based agents [1]. The documented quantitative differences in cross-link formation rates and O⁶-alkylguanine-DNA alkyltransferase suppression requirements between this compound and BCNU make it particularly valuable for dissecting repair pathway contributions to chloroethylating agent cytotoxicity.

Exploitation of Mer⁻ Tumor Cell Vulnerabilities Using Differential Cytotoxicity

The 5-fold dose modification factor between Mer⁻ (VA-13) and Mer⁺ (IMR-90) cells [1], combined with the observed differential toxicity in colon carcinoma cell lines (BE Mer⁻ vs. HT-29 Mer⁺) , positions 2-chloroethyl methanesulfonate as a tool compound for studies aimed at exploiting O⁶-alkylguanine-DNA alkyltransferase deficiency in tumor cells. The quantitative relationship between Mer status and sensitivity provides a validated model system for evaluating combination strategies involving methylating agent pretreatment .

Mutagenesis Studies Requiring Defined GC→AT Transition Spectrum

In Drosophila melanogaster germline mutation studies, 2-chloroethyl methanesulfonate induced alcohol dehydrogenase (Adh) null mutations at a frequency two orders of magnitude greater than spontaneous rates [1]. The mutation spectrum was exclusively GC→AT transitions, with 87.5% of mutations occurring at the middle or 3′ guanine position [1]. This defined and narrow mutagenic profile makes the compound suitable for genetic studies requiring predictable DNA damage patterns and for comparative mutagenesis assays evaluating glutathione-mediated bioactivation pathways [1].

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